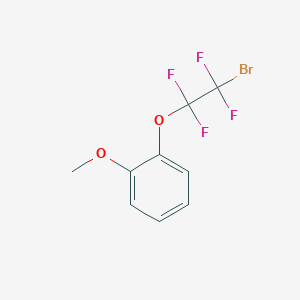

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole

Descripción general

Descripción

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is a chemical compound with the molecular formula C9H7BrF4O2 and a molecular weight of 303.05 g/mol . It is characterized by the presence of a bromine atom, four fluorine atoms, and an anisole group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with anisole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents.

Aplicaciones Científicas De Investigación

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparación Con Compuestos Similares

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole can be compared with similar compounds, such as:

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.

2-Bromo-1,1,2,2-tetrafluoroethanol: This compound is a precursor in the synthesis of this compound. The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical properties and reactivity.

Actividad Biológica

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is a fluorinated organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and materials science. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

The synthesis of this compound typically involves the reaction of anisole with a brominated fluoroalkyl ether. The compound can be produced through a multicomponent radical cross-coupling strategy utilizing iron catalysts, which allows for regioselective fluoroalkylation of enamides. This method has demonstrated yields of up to 82% under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to form radicals during chemical reactions. These radicals can participate in various biochemical processes that may lead to cytotoxic effects on certain cell types. The compound's fluoroalkyl moiety enhances its lipophilicity and stability, potentially increasing its bioavailability in biological systems .

Case Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : In studies involving fluoroalkylated compounds, it was noted that these substances often displayed enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can improve the interaction with microbial membranes .

- Cytotoxicity : A study assessing various fluoroalkylated compounds found that they exhibited varying degrees of cytotoxicity against cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O2/c1-15-6-4-2-3-5-7(6)16-9(13,14)8(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBBPTSCMLAFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.